Product packaging for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile(Cat. No.:)

1-Methyl-2-phenyl-1H-indole-3-carbonitrile

Cat. No.: B11877335
M. Wt: 232.28 g/mol
InChI Key: LXPMDYFOLKIYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-2-phenyl-1H-indole-3-carbonitrile is a synthetically versatile indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features a carbonitrile group at the 3-position of the indole ring system, a modification known to be a key pharmacophore for interacting with biological targets . The molecular structure of this scaffold has been characterized by crystallographic studies, confirming the triclinic crystal packing and the dihedral angle between the indole system and the pendant phenyl ring . This 3-cyano indole moiety is a privileged structure in designing novel therapeutic agents. Recent studies highlight its significant potential in the development of non-purine xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout . The 3-cyano indole core can effectively replace other aromatic systems in known inhibitors, forming critical hydrogen bonds with key amino acid residues in the enzyme's active site, such Asn768 and Lys771 . Furthermore, related bis(indolyl)methane derivatives synthesized from similar 2-phenyl-1H-indole precursors have demonstrated promising antimicrobial and antifungal activities in research settings . The compound can be synthesized using methods such as electrophilic aromatic substitution with reagents like NCTS (N-cyano-N-phenyl-p-toluenesulfonamide), with purification achievable through crystallization . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the exploration of new biologically active molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2 B11877335 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

1-methyl-2-phenylindole-3-carbonitrile

InChI

InChI=1S/C16H12N2/c1-18-15-10-6-5-9-13(15)14(11-17)16(18)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

LXPMDYFOLKIYAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C#N

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Methyl 2 Phenyl 1h Indole 3 Carbonitrile Derivatives

Influence of Substituents on Indole (B1671886) Core Reactivity

The reactivity of the indole nucleus in 1-methyl-2-phenyl-1H-indole-3-carbonitrile is intricately governed by the electronic properties of its substituents. The N-methyl, C2-phenyl, and C3-carbonitrile groups collectively modulate the electron density and reactivity of the heterocyclic ring system.

Electronic Effects of N-Methyl, C2-Phenyl, and C3-Carbonitrile Groups

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The nitrogen lone pair contributes to the aromatic sextet, enhancing the nucleophilicity, particularly at the C3 position. quora.com However, in the title compound, the presence of various substituents significantly alters this intrinsic reactivity.

The C2-phenyl group , while being bulky, can exert both inductive and resonance effects. Its influence on the electron density of the indole ring is complex and can depend on the specific reaction conditions.

The C3-carbonitrile group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the cyano group. This significantly reduces the electron density at the C3 position, making it less nucleophilic compared to unsubstituted indole. youtube.com

Electrophilic Substitution Patterns at C-2 and C-3 Positions

In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position. This preference is attributed to the formation of a more stable cationic intermediate (an indoleninium ion) where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. quora.comic.ac.uk

However, in this compound, the C3 position is already substituted and deactivated by the electron-withdrawing carbonitrile group. Consequently, electrophilic attack is directed to other positions. While the C2 position is sterically hindered by the phenyl group, electrophilic attack at this position would lead to a less stable intermediate compared to attack on the benzene portion of the indole ring. ic.ac.ukrsc.org The presence of the N-acetyl group in some indole derivatives can lead to C2-regioselective hydroarylation. rsc.org For instance, the reaction of N-Ac indole with anisole (B1667542) in the presence of FeCl3 results in selective C2-arylation. rsc.org

The introduction of a nitrile group at the C3 position of the indole can be achieved through electrophilic aromatic substitution using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as boron trifluoride diethyl etherate. mdpi.com This highlights that even with deactivating groups, functionalization at specific positions is possible under appropriate conditions.

Chemical Transformations of the Carbonitrile Moiety

The carbonitrile group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a diverse range of indole derivatives.

One of the most common reactions of the carbonitrile group is its hydrolysis to a carboxylic acid or an amide. For example, indole-3-carbaldehyde can be oxidized to indole-3-carboxylic acid. wikipedia.org Aldehyde oxidases are enzymes that can catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov

The carbonitrile can also be reduced to a primary amine. This transformation is typically achieved using reducing agents like lithium aluminum hydride.

Furthermore, the carbonitrile group can participate in cycloaddition reactions and can be converted to other heterocyclic systems. It serves as a key precursor in the synthesis of various biologically active molecules, including inhibitors of enzymes like glycogen (B147801) synthase kinase 3β (GSK-3) and inosine (B1671953) monophosphate dehydrogenase (IMPDH). fishersci.ca For instance, Indole-3-carbonitrile is utilized as a reactant for preparing tryptophan dioxygenase inhibitors. fishersci.ca

The conversion of an indole-3-carbaldehyde compound to an indole-3-carbonitrile compound can be achieved in a one-step reaction with hydroxylamine (B1172632) hydrochloride in a formic acid solvent, offering a high-yield industrial manufacturing process. google.com

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure and properties of this compound derivatives are dictated by a network of non-covalent intermolecular interactions. These interactions, including π–π stacking and C—H⋯π interactions, play a crucial role in the formation of specific crystal packing motifs. nih.govnih.gov

Aromatic π–π Stacking Interactions

Aromatic π–π stacking is a significant stabilizing interaction in the crystal structures of many indole derivatives. mdpi.comnih.govnih.gov This interaction occurs between the electron-rich π-systems of the indole ring and the phenyl substituent of adjacent molecules. The indole ring systems can form parallel, centrosymmetric dimers with ring-to-ring distances of approximately 3.449 Å. researchgate.net In the crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile, π–π stacking is observed with a centroid-centroid separation of 3.9504 Å. nih.gov The strength of these interactions can be influenced by substituents on the aromatic rings. mdpi.comnih.gov Halogenation of the indole ring, for instance, has a moderate effect on the stability of the stacking interaction. mdpi.com

Dihedral Angles and Conformational Preferences in Indole Derivatives

The three-dimensional arrangement of substituents around the indole core is crucial in determining the reactivity and biological activity of its derivatives. In the case of this compound and related compounds, the rotational freedom around the C2-C(phenyl) single bond gives rise to different conformations, which are defined by the dihedral angle between the indole and the phenyl ring systems. This conformational preference is a delicate balance of steric and electronic effects exerted by the substituents on the indole ring and the phenyl group.

X-ray crystallographic studies of closely related indole derivatives provide valuable insights into the likely conformational preferences of this compound. While the crystal structure for the title compound is not publicly available, data from its precursors and isomers offer a strong basis for understanding its spatial arrangement.

A key analog, 1-methyl-2-phenyl-1H-indole, which lacks the 3-carbonitrile group, has been analyzed by X-ray diffraction. researchgate.net In its crystalline state, the phenyl ring is twisted relative to the indole ring system with a dihedral angle of 46.09 (5)°. researchgate.net This non-planar conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen atom at the 3-position of the indole, as well as the N-methyl group. The indole system itself is nearly planar, with a very small dihedral angle of 1.19 (5)° between its five- and six-membered rings. researchgate.net

Interestingly, the introduction of a carbonitrile group at the 3-position, as seen in the isomeric compound 2-methyl-1-phenyl-1H-indole-3-carbonitrile, leads to a significantly different conformational preference. In this molecule, the dihedral angle between the indole ring system and the pendant phenyl ring is found to be 64.92 (5)°. nih.govresearchgate.net This larger twist angle is likely influenced by the steric and electronic effects of the substituents at different positions. The components of the indole ring system in this derivative remain nearly coplanar, with a dihedral angle of 0.89 (7)° between the pyrrole (B145914) and benzene portions. nih.govresearchgate.net

Further substitution on the indole ring can also modulate this dihedral angle. For instance, in 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, the dihedral angle between the indole and phenyl rings is 64.48 (7)°, a value very similar to its non-methoxylated counterpart. nih.gov This suggests that substitution on the benzene moiety of the indole ring may have a less pronounced effect on the phenyl group's orientation compared to substituents directly on the pyrrole ring. Another related structure, (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, shows a dihedral angle of 57.32 (5)° between the carbonyl-bound phenyl ring and the indole system.

The observed variations in these dihedral angles across different derivatives highlight the sensitivity of the molecular conformation to the substitution pattern. For the target molecule, this compound, it can be inferred that the presence of the 3-carbonitrile group would likely lead to a dihedral angle that is influenced by both the steric bulk of the cyano group and the electronic interactions between the nitrile and the adjacent phenyl ring. The planarity of the indole core itself is expected to be maintained.

The following table summarizes the observed dihedral angles in several relevant indole derivatives, providing a comparative view of their conformational preferences.

Compound NameDihedral Angle (Indole-Phenyl) (°)Reference
1-Methyl-2-phenyl-1H-indole46.09 (5) researchgate.net
2-Methyl-1-phenyl-1H-indole-3-carbonitrile64.92 (5) nih.govresearchgate.net
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile64.48 (7) nih.gov
(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone57.32 (5)

These experimental findings are critical for computational modeling and for understanding the structure-activity relationships in this class of compounds. The preferred conformation in solution or when interacting with a biological target may differ from the solid-state structure, but these crystallographic data provide a fundamental starting point for such investigations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For the analog, 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the ¹H NMR spectrum, recorded in DMSO-d₆ at 600 MHz, reveals characteristic signals. mdpi.com The methyl group protons on the indole (B1671886) nitrogen (N-CH₃) appear as a singlet at 4.02 ppm. The aromatic protons exhibit a complex pattern of signals. A triplet at 7.23 ppm (J = 7.9 Hz) is assigned to the C(5)-H proton of the indole ring. A multiplet spanning from 7.62 to 7.70 ppm accounts for six aromatic protons, including a distinct doublet of doublets at 7.61 ppm (J = 7.7/1.0 Hz). mdpi.com

For the target compound, 1-Methyl-2-phenyl-1H-indole-3-carbonitrile, one would expect a similar spectrum, with the notable absence of the deshielding effect of the bromine atom. The N-methyl singlet would likely appear at a slightly different chemical shift. The aromatic region would also be simplified, showing signals corresponding to the protons on the unsubstituted indole ring and the phenyl group.

Table 1: ¹H NMR Data for 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
4.02 s - CH₃
7.23 t 7.9 C(5)H
7.61 dd 7.7/1.0 ArH
7.62–7.70 m - ArH (6H)

Solvent: DMSO-d₆, Frequency: 600 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, recorded in DMSO-d₆ at 151 MHz, the methyl carbon (N-CH₃) resonates at 35.3 ppm. mdpi.com The spectrum displays several signals in the aromatic region, corresponding to the carbon atoms of the indole and phenyl rings. Key signals include those at 118.4, 123.8, 129.0 (2C), 129.1, 130.1 (2C), and 130.4 (CH) ppm. The spectrum also shows signals for the quaternary carbons at 85.0, 104.6, 115.5, 128.0, 129.7, 132.9, and 150.2 ppm. mdpi.com The signal for the nitrile carbon (C≡N) is also expected within the typical range for this functional group.

Table 2: ¹³C NMR Data for 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com

Chemical Shift (δ) ppm Assignment
35.3 CH₃
85.0, 104.6, 115.5, 128.0, 129.7, 132.9, 150.2 Quaternary C
118.4, 123.8, 129.0 (2C), 129.1, 130.1 (2C), 130.4 Aromatic C and CH

Solvent: DMSO-d₆, Frequency: 151 MHz

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, recorded using a KBr pellet, shows a prominent absorption band at 2212 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. mdpi.com This is a highly characteristic band that confirms the presence of the carbonitrile functionality. Other significant absorptions include bands for aromatic C=C stretching around 1556 cm⁻¹, and a series of bands in the fingerprint region (1479-700 cm⁻¹) corresponding to various bending and stretching vibrations of the indole and phenyl rings. mdpi.com For this compound, a similar strong absorption for the C≡N stretch would be expected, along with characteristic bands for the aromatic systems.

Table 3: Key FT-IR Absorption Bands for 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com

Wavenumber (cm⁻¹) Vibrational Mode
2212 C≡N stretch
1556 Aromatic C=C stretch
1479, 1463, 1440, 1413, 1393, 1353, 1296, 1201, 1130, 1064, 812, 784, 700 Fingerprint region (various vibrations)

Sample preparation: KBr pellet

Raman Spectroscopy

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the mass spectrum obtained using Atmospheric Pressure Chemical Ionization (APCI) shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 311, which corresponds to the calculated mass for C₁₆H₁₁BrN₂. mdpi.com The isotopic pattern of this peak would also be characteristic of a bromine-containing compound.

For this compound, the expected molecular weight is 232.28 g/mol for the neutral molecule (C₁₆H₁₂N₂). Therefore, in a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z value very close to 233.1073, and the molecular ion [M]⁺ would be seen at approximately m/z 232.1051. Fragmentation patterns would involve the loss of the methyl group, the nitrile group, and cleavage of the phenyl group, providing further structural information.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique that is particularly well-suited for the analysis of relatively non-polar compounds. In the analysis of a closely related analogue, 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, APCI-MS revealed the protonated molecule ([M+H]⁺) as the base peak at m/z 311, corresponding to its molecular weight. mdpi.com This indicates that for this compound, with a molecular weight of 232.28 g/mol , the expected major ion in the APCI-MS spectrum would be the [M+H]⁺ ion at m/z 233. bldpharm.combldpharm.com This technique is valuable for confirming the molecular weight of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Fragmentation Patterns

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. perkinelmer.com For indole derivatives, LC-MS is instrumental in both confirming the identity of the compound and elucidating its structure through fragmentation analysis. nih.gov

While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related indole alkaloids have been studied. nih.gov Generally, under mass spectrometric conditions, indole derivatives exhibit characteristic fragmentation pathways. For prenylated indole alkaloids, a common fragmentation involves the loss of an isopentene group from the C-3 position, followed by cleavage of the substituent at the N-1 position. nih.gov For this compound, one could anticipate initial fragmentation involving the cyano group or the phenyl ring, followed by the cleavage of the methyl group from the indole nitrogen. The exact fragmentation pattern would provide valuable structural information and can be used to differentiate it from its isomers.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional structure of a crystalline solid is determined by X-ray crystallography. A detailed crystallographic study was conducted on 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, an isomer of the title compound. nih.govresearchgate.net The analysis revealed a triclinic crystal system with the space group P1. nih.gov

In the molecular structure, the indole ring system is nearly planar. nih.gov The dihedral angle between the pyrrole (B145914) and benzene (B151609) components of the indole ring is a mere 0.89 (7)°. nih.gov A significant feature of the structure is the substantial twist between the indole ring system and the appended phenyl ring, with a dihedral angle of 64.92 (5)°. nih.govresearchgate.net This twisted conformation is a key structural characteristic. The crystal packing is stabilized by π-π stacking interactions, with a centroid-centroid separation of 3.9504 (9) Å, and C—H···π interactions. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-Methyl-1-phenyl-1H-indole-3-carbonitrile

Parameter Value
Empirical formula C₁₆H₁₂N₂
Formula weight 232.28
Temperature (K) 113
Wavelength (Å) 0.71075
Crystal system Triclinic
Space group P1
a (Å) 6.3610 (5)
b (Å) 9.497 (1)
c (Å) 11.0210 (12)
α (°) 65.97 (2)
β (°) 80.52 (2)
γ (°) 88.13 (2)
Volume (ų) 599.34 (14)
Z 2
Density (calculated) (Mg m⁻³) 1.287
Absorption coefficient (mm⁻¹) 0.08
F(000) 244
Crystal size (mm³) 0.26 × 0.24 × 0.06
Theta range for data collection (°) 2.1 to 33.5
Reflections collected 11425
Independent reflections 3494
R(int) 0.040
Completeness to theta = 33.5° (%) 99.8
Data / restraints / parameters 3494 / 0 / 164
Goodness-of-fit on F² 0.98
Final R indices [I>2σ(I)] R1 = 0.044, wR2 = 0.111
R indices (all data) R1 = 0.071, wR2 = 0.120
Largest diff. peak and hole (e. Å⁻³) 0.45 and -0.29

Data sourced from Yang et al. (2011). nih.gov

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical compounds and other organic molecules. preprints.org For indole derivatives, reverse-phase HPLC methods are commonly employed. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

In the analysis of a related bromo-substituted indole, two separate HPLC methods (isocratic and gradient) were used to confirm the purity of the compound, which was found to be greater than 95%. mdpi.com The retention time of the compound under specific HPLC conditions is a key identifier, and the peak area is proportional to its concentration. This allows for the quantification of the compound and the detection of any impurities. preprints.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. ijpda.org This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. ijpda.orgsigmaaldrich.com The increased efficiency of UPLC allows for much faster analysis times without compromising the quality of the separation. ijpda.org

The application of UPLC is particularly advantageous in the analysis of complex mixtures, such as in drug discovery and metabolic studies. ijpda.org For indole alkaloids, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a rapid and robust method for their determination in various matrices. mdpi.com The enhanced resolution of UPLC can be crucial for separating closely related isomers and impurities that might co-elute in a standard HPLC analysis. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 1 Methyl 2 Phenyl 1h Indole 3 Carbonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems by solving the Schrödinger equation. These methods are instrumental in elucidating the behavior of electrons and nuclei within a molecule. For complex organic molecules such as substituted indoles, QM methods can predict a wide range of properties, from stable conformations to the nature of chemical bonds and potential reaction pathways.

Density Functional Theory (DFT) has become a leading computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. DFT determines the electronic structure of a molecule by calculating the electron density rather than the complex many-electron wavefunction. This approach is particularly effective for studying the electronic properties and reactivity of heterocyclic compounds like indole (B1671886) derivatives nih.gov. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to model the molecule's electronic system accurately wu.ac.thmdpi.com.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For 1-Methyl-2-phenyl-1H-indole-3-carbonitrile, this involves determining the bond lengths, bond angles, and dihedral angles that define its shape.

The indole ring system itself is expected to be largely planar nih.gov. A key structural parameter for this molecule is the dihedral angle between the plane of the indole ring and the attached phenyl ring at the 2-position. X-ray crystallography studies of a closely related isomer, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, show this dihedral angle to be approximately 64.9° mdpi.com. This significant twist is due to steric hindrance between the two ring systems. A similar non-planar conformation would be expected for this compound to minimize steric repulsion. Conformational analysis, often performed by scanning the potential energy surface (PES) through rotation of the phenyl group, would confirm the most stable rotational isomer wu.ac.th.

Table 1: Representative Geometric Parameters for Substituted 2-Phenylindoles (Note: These are typical values based on related structures and are for illustrative purposes.)

ParameterBondTypical Value
Bond LengthC=C (indole)~1.37 - 1.41 Å
C-N (indole)~1.38 Å
C-C (indole-phenyl)~1.48 Å
C≡N (nitrile)~1.15 Å
Dihedral AngleIndole-Phenyl~55° - 70°

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule, revealing its electron-rich and electron-poor regions. It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. MESP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks nih.govmdpi.com.

For this compound, the MESP map would be expected to show:

Negative Potential (Red/Yellow): These electron-rich regions would be concentrated around the nitrogen atom of the cyano group due to its high electronegativity and lone pair of electrons. The π-systems of the indole and phenyl rings would also exhibit negative potential, making them susceptible to electrophilic attack.

Positive Potential (Blue): These electron-poor regions would likely be found around the hydrogen atoms of the molecule researchgate.net.

This distribution of electrostatic potential is crucial for understanding the molecule's intermolecular interactions and its binding behavior in biological systems dcu.ie.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule nih.gov. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital nih.gov.

In this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich indole nucleus and the phenyl ring, which are the most readily ionizable parts of the molecule.

LUMO: The LUMO is anticipated to be distributed over the indole system but with a significant contribution from the electron-withdrawing carbonitrile group (-C≡N) at the 3-position.

The interaction and energy difference between these orbitals govern the molecule's electronic transitions and its behavior in charge-transfer processes.

Table 2: Significance of Frontier Orbital Energies (Note: Values are illustrative for this class of compounds.)

OrbitalTypical Energy Range (eV)Significance
HOMO-5.5 to -6.5 eVElectron-donating capability
LUMO-1.5 to -2.5 eVElectron-accepting capability
Energy Gap (ΔE)3.5 to 4.5 eVChemical reactivity, stability

Charge analysis methods, such as those developed by Mulliken and Hirshfeld, partition the total electron density of a molecule among its constituent atoms to assign partial atomic charges. This provides a quantitative measure of the electron distribution and helps to identify electrostatic interactions and reactive sites.

Mulliken Population Analysis: This is one of the oldest methods, based on the linear combination of atomic orbitals (LCAO) approach.

For this compound, a charge analysis would quantify the electron-withdrawing effect of the nitrile group. It is expected that the nitrogen atom of the cyano group and the nitrogen atom of the indole ring would carry a significant negative charge. Conversely, the carbon atom of the nitrile group and the hydrogen atoms would exhibit positive charges. This detailed charge distribution is fundamental for parameterizing molecular mechanics force fields and for quantitative structure-activity relationship (QSAR) studies.

Table 3: Conceptual Hirshfeld Charges on Key Atoms (Note: These values are conceptual and for illustrative purposes only.)

Atom/GroupExpected ChargeRationale
N (nitrile)Highly NegativeHigh electronegativity and lone pair
C (nitrile)PositiveBonded to highly electronegative N
N (indole)NegativePart of an aromatic heterocyclic system
Phenyl Ring CarbonsSlightly Negative/NeutralPart of a π-electron system

Mapping the electron density distribution provides a fundamental picture of the chemical bonding within a molecule. It visualizes where electrons are concentrated, clearly distinguishing between covalent bonds, lone pairs, and the diffuse electron clouds of π-systems. The analysis of the electron density topology can reveal the nature of chemical bonds (e.g., covalent vs. ionic character) and identify critical points that correspond to atoms, bonds, rings, and cages.

For this compound, an electron density map would show high-density regions corresponding to the covalent bonds between atoms and the lone pair on the nitrile nitrogen. The delocalized π-electron systems of the indole and phenyl rings would appear as continuous regions of electron density above and below the planes of the rings. This mapping provides a direct visualization of the electronic framework discussed in the MESP and FMO analyses and confirms the locations of nucleophilic and electrophilic centers within the molecule.

Ab Initio and Coupled Cluster Methods

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Among the most accurate and computationally intensive of these are coupled cluster (CC) methods, which are considered a "gold standard" for calculating molecular energies and properties.

The Equation of Motion Coupled Cluster (EOM-CC) method is a powerful computational tool for calculating the properties of electronically excited states. This method provides highly accurate predictions of excitation energies, transition moments, and other properties related to a molecule's response to electromagnetic radiation. While specific EOM-CC studies on this compound have not been documented in the reviewed literature, the methodology is widely applied to heterocyclic and aromatic systems to understand their photochemistry and spectroscopy. For instance, theoretical studies on the photocyclization of iminyl radicals, which can be involved in the synthesis of indole derivatives, utilize advanced computational methods to explore the potential energy surfaces of excited states.

Møller-Plesset perturbation theory of the second order (MP2) is a well-established ab initio method that improves upon the Hartree-Fock approximation by incorporating electron correlation. It is frequently used to calculate thermodynamic properties such as heats of formation, bond energies, and reaction enthalpies. Although specific MP2-level calculations for the thermodynamic properties of this compound are not available in the surveyed literature, this level of theory is routinely applied to organic molecules to provide reliable geometric and energetic data. For complex indole derivatives, MP2 calculations can help to assess the stability of different conformers and the thermodynamics of synthetic pathways.

Basis Set Selection and Solvation Models (e.g., IEFPCM)

The accuracy of any ab initio or Density Functional Theory (DFT) calculation is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. For molecules containing aromatic rings and heteroatoms, Pople-style basis sets like 6-311++G(2d,2p) are commonly used to provide a flexible description of the electron density.

To account for the influence of a solvent on molecular properties, continuum solvation models are often employed. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a popular choice that represents the solvent as a continuous dielectric medium. This approach is crucial for accurately predicting properties in solution, such as reaction energies and electronic spectra. For example, in studies of Schiff bases, DFT calculations combined with a polarizable continuum model are used to simulate the solvent environment and predict UV-Vis spectra with greater accuracy.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a system.

In the context of drug discovery, MD simulations have been employed to study the interactions of indole-3-carbonitrile derivatives with biological targets. For instance, MD simulations were used to refine the docked poses of substituted indole-3-carbonitriles in the ATP binding pocket of the DYRK1A kinase. researchgate.net These simulations revealed conformational changes upon binding and helped to identify stable ligand-receptor complexes, providing crucial insights for the design of potent and selective inhibitors. researchgate.netnih.gov

MD Simulation Parameters for a Related Indole-3-carbonitrile System
Software GOLD nih.gov
Target Protein DYRK1A (PDB: 4YLJ) nih.gov
Focus Refinement of docked poses, analysis of ligand-receptor stability and interactions. researchgate.netnih.gov
Key Finding MD simulations confirmed stable binding of the indole scaffold within the kinase active site. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

Theoretical calculations of infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra are typically performed using DFT methods. The calculation of vibrational frequencies (IR and Raman) at the harmonic approximation is a standard feature of most quantum chemistry software packages. These theoretical spectra serve as a valuable tool for assigning the vibrational modes observed in experimental spectra.

For this compound, experimental IR data shows a characteristic nitrile (C≡N) stretching vibration. pkusz.edu.cn A related derivative, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, displays this peak at 2212 cm⁻¹. Theoretical calculations on similar heterocyclic molecules have successfully reproduced such characteristic vibrational frequencies. scispace.com

The prediction of UV-Vis spectra is often achieved using Time-Dependent DFT (TD-DFT), which calculates the electronic excitation energies and oscillator strengths. For indole derivatives, UV absorption maxima (λmax) have been recorded experimentally. researchgate.netmdpi.com Computational studies on related systems have shown that TD-DFT calculations can predict these electronic transitions, helping to understand the photophysical properties of these compounds. scispace.com

Experimental and Theoretical Spectroscopic Data for Indole-3-Carbonitrile Derivatives
Spectroscopy Type Compound
Experimental IR This compound
Experimental IR 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
Experimental UV-Vis 7-Iodo-2-phenyl-1H-indole-3-carbonitrile
Theoretical IR N/A for target compound
Theoretical Raman N/A for target compound
Theoretical UV-Vis N/A for target compound

Excited State Properties (e.g., Absorption Maxima, Fluorescence Quantum Yield)

The excited state properties of indole derivatives are of significant interest due to their widespread use in fluorescent probes and materials science. For this compound, the electronic absorption and emission characteristics are governed by the interplay of the indole core, the N-methyl group, the C2-phenyl ring, and the C3-cyano group.

Computational and experimental studies on related indole structures provide insight into the expected photophysical behavior. The UV-visible absorption spectrum of indole derivatives typically features distinct peaks corresponding to the indole moiety, often observed in the 275-290 nm range. researchgate.net A computational study on 1-methylindole (B147185), a core fragment of the title compound, has detailed the electronic properties and provided analysis of its frontier molecular orbitals which dictate UV-Vis absorption. dergipark.org.tr The presence of the 2-phenyl group and 3-cyano group introduces further π-conjugation and electronic perturbation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler indoles.

The fluorescence of indole derivatives is a well-documented phenomenon, with the neutral, non-ionized forms typically being the most fluorescent species, often exhibiting emission maxima around 350 nm. nih.gov However, the substitution pattern significantly influences the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Studies on various pyranoindole and chromeno[2,3-b]indole derivatives show that quantum yields can range from moderate to very high (30–89%), depending on the specific structure and solvent environment. mdpi.comresearchgate.net The fluorescence spectra of these compounds can exhibit solvatochromic shifts, indicating that the dipole moment of the molecule changes upon excitation, a characteristic of intramolecular charge transfer (ICT) states. researchgate.net For this compound, the electron-donating N-methyl group and the electron-withdrawing C3-cyano group create a push-pull system across the indole scaffold, which would likely promote an ICT character in the excited state, potentially leading to interesting fluorescence properties.

Below is a table of photophysical data for a related fluorescent indole derivative, which illustrates the typical range of values for absorption, emission, and quantum yield.

Table 1: Photophysical Properties of a Representative Pyrano[3,2-f]indole Derivative in Acetonitrile (B52724)

PropertyValue
Absorption Maximum (λ_abs)362 nm
Emission Maximum (λ_em)509 nm
Stokes Shift (cm⁻¹)9400 cm⁻¹
Fluorescence Quantum Yield (Φf)0.89

Data sourced from a study on pyrano[3,2-f]indoles, which are known for their high quantum yields. mdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in photonics and telecommunications, including frequency generation and optical switching. arxiv.org Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, are promising candidates for NLO materials. uobasrah.edu.iq The structure of this compound, which combines an electron-donating group (N-methyl) and an electron-withdrawing group (C3-cyano) connected through a conjugated π-system (the indole and phenyl rings), suggests potential for significant NLO response.

Theoretical investigations using Density Functional Theory (DFT) are a primary tool for predicting the NLO properties of molecules. nih.govfrontiersin.org The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value (β) is indicative of a strong NLO response. Computational studies on various indole derivatives have demonstrated that their NLO properties can be finely tuned through strategic substitution. arxiv.orgnih.gov For instance, introducing strong electron-withdrawing groups can significantly enhance the first hyperpolarizability. nih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a key mechanism for generating a large NLO response. nih.gov In this compound, the charge transfer would occur from the N-methylated indole ring (donor) to the cyano group (acceptor), facilitated by the conjugated path.

A computational study on a related molecule, Indole-7-carboxyldehyde, which also possesses donor-acceptor characteristics, provides a quantitative example of the NLO properties that can be expected for such systems. arxiv.orgresearchgate.net

Table 2: Computed NLO Properties of Indole-7-carboxyldehyde

PropertyValueUnit
Dipole Moment (μ)1.88Debye
Linear Polarizability (α)17.36 x 10⁻²⁴esu
First Hyperpolarizability (β)3.96 x 10⁻³⁰esu

Data obtained from DFT calculations on Indole-7-carboxyldehyde. arxiv.orgresearchgate.net These values are noted to be significantly higher than those for the common NLO material urea, indicating good NLO potential. researchgate.net

Structure-Reactivity Relationships and Mechanistic Insights

Substituent Effects on Chemical Activity and Electronic States

The chemical reactivity and electronic landscape of the indole core are heavily influenced by its substituents. In this compound, the three key substituents each impart distinct electronic effects. The N-methyl group is an electron-donating group (EDG) through an inductive effect, which increases the electron density of the indole ring system. The 2-phenyl group is primarily a conjugating substituent, extending the π-system of the indole. The 3-cyano group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects.

From a mechanistic perspective, the substituents also control the stability of reaction intermediates. For example, in nucleophilic additions to related indolyne systems, substituent effects have been shown to control the regioselectivity of the reaction by influencing the stability of intermediates. nih.gov The electronic nature of the substituents also has a profound impact on the molecule's potential for biological activity, as seen in studies where modifications to the indole core drastically alter inhibitory potency against enzymes like Pks13 in Mycobacterium tuberculosis. nih.gov

Thermodynamic Parameters and Enthalpies of Formation

The thermodynamic stability of a molecule, quantified by parameters such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), is critical for understanding its behavior in chemical reactions and equilibria. These values dictate the feasibility and energy profile of synthetic pathways and degradation processes.

However, these thermodynamic properties can be reliably predicted using computational chemistry methods. uobasrah.edu.iq Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are routinely employed to calculate the optimized geometry and vibrational frequencies of a molecule. From these foundational calculations, it is possible to derive key thermodynamic parameters. The enthalpy of formation, for instance, can be calculated using atomization or isodesmic reaction schemes, which provide a theoretical route to these crucial energetic values in the absence of experimental calorimetric data. Such computational approaches are invaluable for building a complete physicochemical profile of novel chemical entities.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry, governing molecular recognition, crystal packing, and protein-ligand binding. jussieu.frnih.gov For this compound, the most significant non-covalent interactions are expected to be π-π stacking and C-H···π interactions involving the indole system and the 2-phenyl ring. nih.govrsc.org

NCI analysis, particularly through the use of NCI plots (also known as Reduced Density Gradient plots), is a powerful computational tool for visualizing and characterizing these weak interactions in three-dimensional space. jussieu.frnih.gov This method is based on the electron density (ρ) and its reduced gradient (s). It generates surfaces that identify different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces.

Weak, van der Waals interactions (e.g., π-π stacking) appear as broad, green surfaces.

Strong, repulsive interactions (e.g., steric clashes) appear as red surfaces.

A theoretical NCI analysis of this compound would likely reveal a significant green-colored surface located between the faces of the indole and the phenyl ring, characteristic of a stabilizing π-π stacking interaction. The specific orientation and strength of this interaction would depend on the dihedral angle between the two rings. nih.gov Additionally, weaker C-H···π interactions between the hydrogen atoms of the phenyl ring and the electron-rich indole core would be visualized. A computational study on the related 1-methylindole molecule has successfully used this NCI analysis approach to visualize the weak intramolecular interactions present. dergipark.org.tr Such analyses provide crucial insights into the molecule's conformational preferences and how it might interact with other molecules or biological targets. researchgate.net

Advanced Applications and Research Probes Derived from 1 Methyl 2 Phenyl 1h Indole 3 Carbonitrile Analogues

Development of Fluorescent Probes and Optical Sensors

While specific studies detailing the use of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile itself as a fluorescent probe are not extensively documented, the broader class of indole (B1671886) derivatives is well-known for its inherent photophysical properties. The indole ring system is a common fluorophore, and its derivatives are frequently employed in the design of fluorescent probes and optical sensors. The fluorescence characteristics of these molecules, such as their emission wavelength and quantum yield, can be finely tuned by introducing various substituents onto the indole core. These modifications can make the probes sensitive to their local environment, allowing for the detection of changes in polarity, viscosity, or the presence of specific ions or molecules. This foundational knowledge suggests a strong potential for developing fluorescent probes from analogues of this compound for various bio-imaging and sensing applications.

Biochemical Probes for Molecular Interactions and Enzyme Systems

Analogues of this compound have proven to be highly effective as biochemical probes for investigating molecular interactions and the mechanisms of various enzyme systems. Their ability to be chemically modified allows for the optimization of binding affinity and selectivity for specific biological targets.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous drugs and endogenous compounds. nih.gov Understanding the binding of small molecules to HSA is therefore critical in pharmacology. The binding affinity of drugs to HSA is a key factor to consider during the development of new therapeutic agents. mdpi.com

The interaction of ligands with HSA can be investigated using various spectroscopic techniques, including fluorescence quenching, synchronous and 3D fluorescence, and UV-vis spectroscopy. rsc.org These studies can reveal information about the binding mechanism, the binding constants, and the conformational changes in the protein upon ligand binding. rsc.orgnih.gov Molecular docking studies are also employed to predict the binding modes and identify the key amino acid residues involved in the interaction. rsc.orgnih.gov For instance, studies on certain complexes have shown binding primarily to subdomain IIA of HSA, which is a known binding site for many drugs. mdpi.comrsc.org The binding of a drug to HSA can influence the simultaneous binding of other drugs, which may affect their therapeutic efficacy. mdpi.com

The structural framework of this compound is a promising scaffold for designing potent and selective enzyme inhibitors. Analogues have been developed to target a range of enzymes implicated in various diseases.

Indoleamine 2,3-Dioxygenase-1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in immune regulation. nih.gov Overexpression of IDO1 in tumors helps create an immunosuppressive microenvironment, making it an attractive target for cancer immunotherapy. nih.govacs.org A variety of IDO1 inhibitors have been identified through methods like high-throughput screening and rational design, with many belonging to the indole family. nih.gov For example, 4-phenylimidazole (B135205) is a known IDO1 ligand. acs.org While the inhibitor 1-methyl-D-tryptophan has been studied in clinical trials, it has shown paradoxical effects by increasing IDO1 expression in cancer cells. nih.gov

Cyclooxygenase-2 (COX-2): COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923) and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While COX-1 is constitutively expressed, COX-2 is inducible and its inhibition is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs. nih.govnih.gov Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. For instance, replacing the 2'-methyl group of the non-selective inhibitor indomethacin (B1671933) with a trifluoromethyl group resulted in a potent and selective COX-2 inhibitor. nih.gov

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): Increased activity of DYRK1A is associated with neurodegenerative disorders like Down syndrome and Alzheimer's disease, making it a significant drug target. nih.govnih.gov Fragment-based drug design has led to the development of indole-3-carbonitriles as potent DYRK1A inhibitors. nih.govresearchgate.net Starting from a larger, less soluble inhibitor, researchers downsized the molecule to 7-chloro-1H-indole-3-carbonitrile as a fragment template. nih.govresearchgate.net Subsequent modifications led to the identification of novel inhibitors with nanomolar potency. nih.gov

Compound/Analogue ClassTarget EnzymeKey Findings
Indole-3-carbonitrilesDYRK1ADeveloped through fragment-based design, leading to potent, double-digit nanomolar inhibitors. nih.govresearchgate.net
CF3-IndomethacinCOX-2Substitution of a methyl with a trifluoromethyl group on an indole scaffold created a highly selective COX-2 inhibitor. nih.gov
4-PhenylimidazoleIDO1A known indole-containing ligand for IDO1. acs.org

DNA Topoisomerase II: DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription, making them important targets for anticancer drugs. acs.orgnih.gov These drugs can act as "poisons," which stabilize the enzyme-DNA cleavage complex, or as "catalytic inhibitors," which interfere with other steps of the enzymatic cycle. nih.govexcli.descirp.org A series of 3-methyl-2-phenyl-1H-indoles, which are close structural analogues of this compound, have been investigated for their antiproliferative activity and their ability to inhibit human DNA topoisomerase II. acs.orgnih.gov Some of these compounds displayed significant antiproliferative effects and a good correlation was found between this activity and the inhibition of topoisomerase II. acs.orgnih.gov The most potent derivatives were found to induce apoptosis. acs.orgnih.gov

Indole is recognized as an intercellular signaling molecule in bacteria, influencing processes such as biofilm formation. nih.gov For example, in Escherichia coli, indole has been shown to decrease biofilm formation by repressing motility. nih.gov Interestingly, indole can have different effects on different bacterial species; it stimulates biofilm formation in Pseudomonas aeruginosa. nih.gov This highlights indole's role as an interspecies signal. nih.gov The development of analogues of this compound could provide valuable tools to probe and potentially modulate these signaling pathways, offering new strategies to control bacterial biofilms, which are a significant problem in clinical and industrial settings.

Materials Science Applications

The unique structural and electronic properties of the indole ring system also make it an attractive component for applications in materials science.

Advanced polymers are a class of materials known for their exceptional thermal, mechanical, and chemical properties. appleacademicpress.comroutledge.com The incorporation of specific molecular structures, such as indole derivatives, can be used to tailor the properties of these polymers for specific applications. The rigid, planar structure of the indole ring can enhance the thermal stability and mechanical strength of a polymer chain. The crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile reveals π-π stacking and C-H···π interactions, which can contribute to the ordering and stability of materials. nih.gov By functionalizing the indole core of this compound with polymerizable groups, it could be incorporated as a monomer or a cross-linking agent in advanced polymeric systems. appleacademicpress.compolympart.ir This could lead to the development of new materials with enhanced optical, electronic, or thermal properties for a wide range of technological applications.

Sensitizers in Dye-Sensitized Solar Cells

The quest for efficient and cost-effective renewable energy has highlighted dye-sensitized solar cells (DSSCs) as a promising photovoltaic technology. nih.govnih.gov The performance of DSSCs is critically dependent on the molecular structure of the organic dye sensitizer, which is responsible for absorbing sunlight and injecting electrons into the semiconductor material, typically titanium dioxide (TiO₂). researchgate.net Indole-based compounds have emerged as a versatile class of sensitizers and co-sensitizers, offering significant potential for enhancing solar cell efficiency. rsc.orgresearchgate.net

The indole nucleus is an electron-rich moiety, making it an excellent electron donor (D) component in the common Donor-π bridge-Acceptor (D-π-A) architecture of organic dyes. rsc.org In this design, the indole unit is connected to an electron-accepting group (the anchor, which binds to the TiO₂ surface) via a conjugated π-spacer. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for efficient electron injection. nih.gov

Researchers have engineered various indole-based sensitizers to optimize their performance. Modifications often involve:

Fused Indole Systems: Creating fused heterocycles incorporating the indole unit, such as indolo[2,3-b]quinoxaline (IQ) and indolocarbazoles, can enhance planarity and donor-acceptor interactions, leading to improved photovoltaic performance. rsc.org

Auxiliary Donors: Incorporating additional electron-donating groups to the indole moiety can enhance light-harvesting capabilities and suppress undesirable charge recombination. rsc.org

π-Bridge Optimization: Using rigid and coplanar π-spacers, like dithienopyrroloindole (DTP), can improve charge transfer ability and lead to higher molar extinction coefficients. rsc.org

Table 1: Performance of Selected Indole-Analogous Sensitizers in DSSCs

Sensitizer TypeKey Structural FeaturePower Conversion Efficiency (PCE)Short-Circuit Current (Jsc)Open-Circuit Voltage (Voc)Source
Indole Co-sensitizer (DBA-4)D-D-A architecture with auxiliary donor10.12%Not SpecifiedNot Specified rsc.org
Phenothiazine-based (NSPt-C6)Hexyl group on phenothiazine (B1677639) N, thiophene (B33073) linker6.22%14.42 mA cm⁻²0.69 V rsc.org
Phenothiazine-based (2a)D-π-D-π-A system6.22%17.96 mA/cm²700 mV nih.gov
Thieno[2′,3′:4,5]thieno[3,2-b]thieno[2,3-d]pyrrole (W05)Rigid and coplanar π-bridge9.22%Not SpecifiedNot Specified researchgate.net

Agrochemical Research Tools

In the field of agrochemicals, indole derivatives are of significant interest due to their profound effects on plant biology. researchgate.net The indole structure is a key scaffold for compounds that can regulate plant growth and development, making them valuable tools for agricultural research. nih.govfrontiersin.org

Exploration as Plant Growth Regulation Modulators

Indole compounds are widely recognized for their ability to modulate plant growth, primarily because their structure is foundational to a major class of plant hormones called auxins. nih.govfrontiersin.org The most common and influential native auxin is Indole-3-acetic acid (IAA). researchgate.netnih.gov IAA is involved in numerous critical developmental processes, including cell division and expansion, root formation, vascular differentiation, and apical dominance. nih.gov

The mechanism by which indole derivatives modulate plant growth stems from their ability to mimic natural hormones and interact with hormonal signaling pathways. nih.govresearchgate.net Synthetic indole compounds can bind to hormone receptors in plant cells, initiating a cascade of physiological and biochemical reactions that alter the plant's morphology and development. frontiersin.org This mimicry makes them powerful tools for studying and manipulating plant life cycles.

Research in this area explores various indole derivatives to understand structure-activity relationships and develop new plant growth regulators. Key findings include:

Indole-3-butyric acid (IBA): A synthetic auxin that is often used commercially to stimulate root formation in plant cuttings. nih.govfrontiersin.org

Indole-3-acetonitrile (IAN): This compound has been documented as a highly effective plant growth regulator, with some reports suggesting its efficacy is tenfold that of IAA. frontiersin.org

Indole-3-acetamide (IAM): As a precursor to IAA biosynthesis, IAM can influence plant growth through its conversion to the active hormone. nih.govfrontiersin.org

The ability of these compounds to stimulate root and fruit formation, and in some cases, activate plant immune responses, makes the indole scaffold a cornerstone of research aimed at enhancing crop growth and resilience. nih.govresearchgate.net

Table 2: Common Indole-Based Plant Growth Regulators

Compound NameAbbreviationPrimary Role in Plant GrowthSource
Indole-3-acetic acidIAAPrimary native auxin; regulates cell division, root development, etc. researchgate.netnih.gov
Indole-3-butyric acidIBASynthetic auxin; promotes root formation. nih.govfrontiersin.org
Indole-3-acetonitrileIANEffective plant growth regulator. frontiersin.org
Indole-3-acetamideIAMPrecursor to IAA biosynthesis. nih.govfrontiersin.org

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Functionalization and Regioselectivity

The development of new synthetic methodologies is crucial for creating derivatives of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile with tailored properties. Current strategies often focus on late-stage functionalization, but future efforts will likely target more efficient and regioselective approaches.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents onto the indole (B1671886) core. nih.gov Techniques such as Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-couplings have been successfully used to create di-, tri-, and tetra-substituted indole-2-carbonitriles, and these methods are directly applicable. mdpi.comnih.gov For instance, the C-H functionalization of N-H indoles with aryl halides using a palladium(II) acetate/bis(diphenylphosphino)methane catalytic system in water has proven effective for producing 3-phenyl-1H-indoles. mdpi.com

Future strategies will likely focus on achieving high regioselectivity, particularly for functionalizing the benzene (B151609) ring portion of the molecule. A key challenge is controlling the position of substitution. The electrophilic cyanation at the C3 position of the indole ring is a known method. One such approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride diethyl etherate to introduce the nitrile group with high regioselectivity. mdpi.com

A summary of a potential synthetic approach for a related compound is detailed below:

Reaction StepReagents and ConditionsProductYieldReference
Electrophilic Cyanation7-bromo-1-methyl-2-phenyl-1H-indole, NCTS, BF3·OEt2, 1,2-dichloroethane, 100 °C, 24h7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrileModerate mdpi.com

Further research could explore microwave-assisted synthesis to accelerate these reactions and improve yields, a technique that has been successfully applied to other indole carboxylates. mdpi.com

Advanced Computational Design for Targeted Reactivity and Molecular Properties

Computational chemistry offers powerful tools for predicting the properties of this compound and designing new derivatives with specific functions. Density Functional Theory (DFT) is a cornerstone of these efforts, allowing for the calculation of various reactivity descriptors.

Key areas of computational exploration include:

Reactivity Descriptors : Calculating parameters like ionization potential, electron affinity, electronegativity, and chemical hardness helps predict how the molecule will behave in chemical reactions. These calculations can guide the design of synthetic pathways.

Molecular Docking : For potential therapeutic applications, molecular docking can simulate the interaction of this compound derivatives with biological targets like protein kinases or enzymes. nih.govscispace.comijcrt.org A recent study on 2-methyl indole derivatives as aromatase inhibitors demonstrated that modifications at the 5th and 6th positions significantly influenced binding affinity. ijcrt.org

Structural Analysis : Computational tools can predict molecular geometry. For the related compound 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, X-ray crystallography revealed a dihedral angle of 64.92 (5)° between the indole ring system and the phenyl ring. nih.gov This type of empirical data is invaluable for validating and refining computational models.

Table of Crystallographic Data for 2-Methyl-1-phenyl-1H-indole-3-carbonitrile

Parameter Value
Formula C16H12N2
Crystal System Triclinic
a (Å) 6.3610 (5)
b (Å) 9.497 (1)
c (Å) 11.0210 (12)
α (°) 65.97 (2)
β (°) 80.52 (2)
γ (°) 88.13 (2)
Volume (ų) 599.34 (14)

Data sourced from a study on the compound's crystal structure. nih.gov

Future work will involve using these computational methods to perform large-scale virtual screening of potential derivatives and to design molecules with optimized electronic and steric properties for specific applications. nih.gov

Exploration of New Spectroscopic Characterization Techniques for Complex Indole Systems

While standard techniques like NMR and IR spectroscopy are fundamental, the structural complexity of functionalized indoles calls for more advanced characterization methods.

FT-IR and NMR Spectroscopy : These remain the primary tools for structural confirmation. The characteristic C≡N stretching vibration in the IR spectrum for a similar indole-3-carbonitrile appears around 2212 cm⁻¹. mdpi.com 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. mdpi.commdpi.com

Advanced Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. mdpi.com

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions like π-π stacking. nih.gov

Computational Spectroscopy : The combination of experimental spectroscopic data with quantum chemical calculations is a powerful emerging trend. scispace.com Simulating IR and Raman spectra using DFT can help validate experimental findings and provide a deeper understanding of the molecule's vibrational modes. scispace.com

Future research will likely see increased use of two-dimensional NMR techniques and solid-state NMR for comprehensive structural elucidation of complex derivatives and their potential solid-state packing arrangements.

Development of Mechanistic Probes for Elucidating Biological Pathways

Indole and its derivatives are recognized as important signaling molecules in various biological systems. nih.gov They can interact with key receptors, such as the aryl hydrocarbon receptor (AhR), influencing host physiology. nih.gov This opens up the possibility of developing derivatives of this compound as chemical probes to study biological pathways.

To be effective as a mechanistic probe, a molecule should ideally:

Exhibit high affinity and selectivity for a specific biological target.

Contain a reporter group (e.g., a fluorescent tag or a reactive handle for click chemistry) to allow for visualization or isolation of the target.

Possess suitable physicochemical properties to be active in a biological environment.

Future research could focus on introducing functional groups onto the this compound scaffold that can act as photoaffinity labels or be conjugated to fluorophores. By systematically modifying the substitution pattern on the phenyl and indole rings, researchers could fine-tune the molecule's binding properties to target specific proteins or receptors, thereby creating tools to investigate disease mechanisms or validate new drug targets.

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from drug discovery to materials science. nih.govresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods. drughunter.comnih.gov

For research on this compound and its derivatives, AI and ML can be applied in several ways:

Predictive Modeling : ML algorithms can be trained on existing data to predict properties such as biological activity, toxicity, and pharmacokinetic profiles (ADMET) for novel indole structures, accelerating the identification of promising candidates. ijcrt.orgnih.gov

De Novo Drug Design : Generative AI models can design entirely new indole derivatives with desired properties from scratch, expanding the accessible chemical space beyond what is intuitively designed by chemists. researchgate.netnih.gov

Synthesis Planning : AI tools can assist in devising optimal synthetic routes for complex target molecules, predicting reaction outcomes, and suggesting optimal conditions.

Autonomous Discovery : The integration of AI with automated high-throughput experimental platforms can create "self-driving labs" capable of designing, synthesizing, and testing new molecules in a closed loop, dramatically accelerating the pace of discovery. uni-graz.at

The increasing use of AI and ML will enable researchers to navigate the vast chemical space of indole derivatives more effectively, leading to the rapid discovery of new molecules with tailored functions. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often involving condensation of indole precursors with aryl halides. Key reagents include copper(II) chloride and cesium carbonate in solvents like dimethylacetamide. Reaction temperature (typically 80–120°C) and stoichiometric ratios are critical for yield optimization (≥75%). Purity is ensured via column chromatography and recrystallization . Competing side reactions (e.g., over-alkylation) are mitigated by controlling reaction time and using inert atmospheres.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system, with bond lengths and angles analyzed using SHELX software . Key parameters include the dihedral angle between the indole core and phenyl substituent (e.g., ~64.5° in related analogs), confirming steric and electronic effects . Data refinement in SHELXL ensures accuracy (R-factor < 0.05) .

Q. What functional groups dominate the reactivity of this compound?

The carbonitrile group (–CN) participates in nucleophilic additions (e.g., with Grignard reagents), while the indole nitrogen enables electrophilic substitutions (e.g., halogenation at the C5 position). Methyl and phenyl substituents influence regioselectivity via steric hindrance . Reactivity is probed using FT-IR (C≡N stretch at ~2200 cm⁻¹) and NMR (¹H chemical shifts for aromatic protons at δ 7.2–8.1 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between similar indole derivatives?

Discrepancies in dihedral angles (e.g., 0.85° vs. 2.66° in fused-ring planarity) arise from substituent effects. Comparative analysis using WinGX or Olex2 helps identify outliers. Redundant refinement with SHELXL and validation via Hirshfeld surface analysis (e.g., C–H⋯π interactions) clarify structural ambiguities .

Q. What computational methods predict the binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina, Glide) simulates interactions with enzymes like cytochrome P450 or kinases. The indole core often occupies hydrophobic pockets, while –CN forms hydrogen bonds with catalytic residues. MD simulations (AMBER/CHARMM) validate binding stability (RMSD < 2 Å). Experimental validation via SPR or ITC correlates computed ΔG with measured Kd values .

Q. How do substituent variations impact structure-activity relationships (SAR) in anticancer studies?

SAR studies reveal:

SubstituentPositionActivity (IC₅₀, μM)Target
–OCH₃C612.4Topoisomerase II
–FC68.9EGFR kinase
–CF₃Phenyl5.2Aurora B kinase
Electron-withdrawing groups enhance cytotoxicity by improving target affinity and metabolic stability .

Q. What strategies mitigate toxicity risks during in vivo testing?

Toxicity is assessed via DSSTox (EPA) and ProTox-II models, prioritizing compounds with LD₅₀ > 500 mg/kg. Metabolite profiling (LC-MS/MS) identifies reactive intermediates (e.g., epoxides). Structural modifications, such as replacing –CN with –CF₃, reduce hepatotoxicity while retaining activity .

Q. How can crystallographic software (e.g., SHELXL) resolve twinning in low-quality crystals?

Twinned crystals (e.g., pseudo-merohedral twinning) are refined using the TWIN/BASF commands in SHELXL. HKLF5 data format partitions overlapping reflections. R-factor convergence (<5% difference between twin domains) and Flack parameter validation ensure accuracy .

Q. Why do electrophilic substitutions favor specific positions on the indole core?

The C3 carbonitrile group deactivates the indole ring, directing electrophiles to C5 (para to –CN). Computational studies (DFT, NPA charges) show higher electron density at C5 (Mulliken charge: –0.32 vs. –0.18 at C4). Experimental validation uses regioselective bromination (NBS, DMF) .

Q. How are discrepancies in bioassay results between in vitro and in vivo models addressed?

Pharmacokinetic factors (e.g., plasma protein binding) often explain discrepancies. Solutions include:

  • Lipid nanoparticle encapsulation to improve bioavailability.
  • Metabolite identification (e.g., CYP3A4-mediated oxidation) to adjust dosing regimens.
  • Orthogonal assays (e.g., 3D tumor spheroids vs. 2D monolayers) to better mimic in vivo conditions .

Methodological Notes

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. DMSO) .
  • Crystallography : For disordered structures, apply PART/SUMP restraints in SHELXL and validate via RIGU checks .
  • Docking : Include water molecules in the binding site and use MM-GBSA for free-energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.